molecular formula C11H8N2O3 B233266 [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-

[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-

Cat. No. B233266
M. Wt: 216.19 g/mol
InChI Key: CVROAYZMRHZRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- is a heterocyclic organic compound that is commonly used in scientific research. It is a derivative of bipyridine and has a wide range of applications in various fields such as biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- is related to its ability to form metal complexes. The metal complexes formed by this compound can interact with various biological molecules such as enzymes, proteins, and DNA. This interaction can lead to changes in the structure and function of these molecules, which can have a significant impact on various biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- are related to its ability to form metal complexes. These metal complexes can interact with various biological molecules, leading to changes in their structure and function. This can have a significant impact on various biological processes such as enzyme activity, gene expression, and cell signaling.

Advantages and Limitations for Lab Experiments

The advantages of using [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- in lab experiments are related to its unique chemical properties. It is a versatile ligand that can form metal complexes with a wide range of metals. This makes it useful in various applications such as catalysis, sensing, and imaging. However, the limitations of using this compound in lab experiments are related to its potential toxicity and instability. It can also be difficult to purify and handle due to its tendency to form complexes with impurities.

Future Directions

There are several future directions for the use of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- in scientific research. One direction is the development of new metal complexes with improved properties for various applications such as catalysis, sensing, and imaging. Another direction is the exploration of the biological activity of these metal complexes and their potential use in drug discovery. Finally, the development of new synthetic methods for [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- and its derivatives can lead to the discovery of new compounds with unique properties and applications.

Synthesis Methods

The synthesis of [1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- can be achieved through several methods. One of the most common methods is the condensation reaction between 2-pyridinecarboxaldehyde and malonic acid in the presence of a catalyst such as piperidine. The resulting product can be further purified through recrystallization.

Scientific Research Applications

[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo- has been widely used in scientific research due to its unique chemical properties. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have been used in various applications such as catalysis, sensing, and imaging.

properties

IUPAC Name

2-oxo-1-pyridin-3-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)4-2-6-13(10)8-3-1-5-12-7-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVROAYZMRHZRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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